molecular formula C8H12ClN B3039810 1-Phenylethylamine hcl CAS No. 13437-79-1

1-Phenylethylamine hcl

Cat. No.: B3039810
CAS No.: 13437-79-1
M. Wt: 157.64 g/mol
InChI Key: YEHGSOZIZRABBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylethylamine hydrochloride is an organic compound with the formula C₆H₅CH(NH₂)CH₃·HCl. It is a primary amine and a colorless liquid that is often used in chiral resolutions. This compound is relatively basic and forms stable ammonium salts and imines .

Mechanism of Action

Target of Action

1-Phenylethylamine primarily targets the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . It also interacts with other targets such as primary amine oxidase and trypsin-1 and trypsin-2 .

Mode of Action

1-Phenylethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in the release of norepinephrine and dopamine, similar to the action of amphetamines . It also appears to induce acetylcholine release via a glutamate-mediated mechanism .

Biochemical Pathways

1-Phenylethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . It is metabolized primarily by monoamine oxidase B (MAO-B) and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid .

Pharmacokinetics

The metabolism of 1-Phenylethylamine primarily involves MAO-B, along with other enzymes such as MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, and FMO3 . The compound has a short half-life, with exogenous 1-Phenylethylamine having a half-life of 5-10 minutes . It is excreted through the kidneys .

Result of Action

The action of 1-Phenylethylamine results in the release of norepinephrine and dopamine, leading to increased neurotransmission . This can result in a range of effects, including increased alertness, focus, and mood elevation.

Action Environment

The action of 1-Phenylethylamine can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by pH levels, as it is a basic compound and forms stable ammonium salts and imines . Additionally, the presence of other substances, such as monoamine oxidase inhibitors, can affect its metabolism and thereby its action .

Safety and Hazards

1-Phenylethylamine is corrosive . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation when handling it . It is also recommended to keep it away from heat, sparks, open flames, and hot surfaces .

Future Directions

New developments in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine (α-PEA) have been reported in the last decade . Improvements in the synthesis of α-PEA and its derivatives and chiral resolution, as well as their applications in the resolution of other compounds, were discussed . Effective modular chiral organocatalysts were constructed with α-PEA fragments and used in important synthetic reactions .

Preparation Methods

1-Phenylethylamine hydrochloride can be synthesized through several methods:

Chemical Reactions Analysis

1-Phenylethylamine hydrochloride undergoes various chemical reactions:

    Oxidation: It can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

    Formation of Ammonium Salts: Reacts with acids to form stable ammonium salts.

Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various acids for forming ammonium salts. Major products formed from these reactions include imines, nitriles, secondary amines, and ammonium salts.

Comparison with Similar Compounds

1-Phenylethylamine hydrochloride is similar to other phenethylamines such as:

1-Phenylethylamine hydrochloride is unique due to its specific use in chiral resolutions and its stable ammonium salt formation.

Properties

IUPAC Name

1-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-7(9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHGSOZIZRABBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13437-79-1
Record name 1-Phenylethylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13437-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenethylamine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY73B7HF8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

At room temperature 122 g of (R)-1-phenylethylamine (1.0 mol) was dissolved in 30 mL of isopropanol. The solution was stirred and cooled to 0° C. Then, a previously prepared solution of 100 mL of 37% hydrochloric acid (118 g, 1.2 mol) in 320 mL of isopropanol was added during 1 h. The solution was stirred at 0° C. for an additional 40 min, and then it was concentrated on a rotary evaporator (16 mbar, bath 45° C.) to a volume of 300 mL. The translucent gel which had formed was transferred into a 1.5 l flask, then, under stirring, 250 mL of tert-butyl-methyl-ether was slowly added. Crystals started to form and the suspension was stirred at 0° C. for 3 h. The product was collected by filtration, washed with 100 mL of tert-butyl-methyl-ether and dried at 30° C./16 mbar for 4 hours to give 133 g (84%) of 1-phenylethylamine hydrochloride.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylethylamine hcl
Reactant of Route 2
1-Phenylethylamine hcl
Reactant of Route 3
1-Phenylethylamine hcl
Reactant of Route 4
Reactant of Route 4
1-Phenylethylamine hcl
Reactant of Route 5
1-Phenylethylamine hcl
Reactant of Route 6
1-Phenylethylamine hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.